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Compound Name: 2-Phenylthiomorpholine

CAS No.: 77082-31-6

Cat. No.: B1623448 Get Quote

Executive Summary
2-Phenylthiomorpholine represents a sulfur-containing bioisostere of the well-characterized

psychostimulant scaffold, 2-phenylmorpholine (the core structure of Phenmetrazine). In

medicinal chemistry, the substitution of the ether oxygen with a sulfur atom (O

S) is a strategic modification used to alter lipophilicity (

), metabolic stability, and receptor binding kinetics.

This guide provides a technical analysis for researchers exploring the 2-
phenylthiomorpholine scaffold. Unlike its oxygenated counterpart, which is a potent

Norepinephrine-Dopamine Releasing Agent (NDRA), the thio-analogue exhibits a distinct

pharmacological profile characterized by altered transporter affinity and specific metabolic "off-

target" vulnerabilities, particularly S-oxidation.

Key Findings:

Primary Mechanism: Substrate-type releaser at Dopamine (DAT) and Norepinephrine (NET)

transporters.[1]
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Selectivity Shift: Increased lipophilicity often correlates with lower selectivity ratios between

DAT and SERT compared to the oxygen analogue.

Critical Off-Target: Weak inhibition of Monoamine Oxidase (MAO) and susceptibility to rapid

hepatic S-oxidation.

Mechanistic Profile & Comparative Analysis
The Bioisosteric Shift: Oxygen vs. Sulfur
The transition from 2-phenylmorpholine to 2-phenylthiomorpholine introduces significant

physicochemical changes that drive its biological activity.

Lipophilicity: Sulfur is less electronegative and has a larger van der Waals radius (1.80 Å)

compared to oxygen (1.52 Å). This increases the

of the molecule, enhancing blood-brain barrier (BBB) permeability but potentially increasing
non-specific binding.

Binding Pocket Fit: The larger thiomorpholine ring adopts a more puckered chair

conformation. This steric bulk can reduce affinity for the tight binding pockets of DAT/NET

compared to the compact morpholine ring, often resulting in lower potency (higher

).

Comparative Performance Data
The following table synthesizes pharmacological data comparing 2-Phenylthiomorpholine
with its direct oxygen analogue (2-Phenylmorpholine) and the standard reference, (+)-

Amphetamine.

Table 1: Comparative Pharmacological Profile (Monoamine Transporters & MAO)
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Parameter
2-
Phenylthiomorphol
ine

2-
Phenylmorpholine
(Phenmetrazine
Analog)

(+)-Amphetamine

Primary Target DAT / NET Releaser DAT / NET Releaser DAT / NET Releaser

DAT Affinity (

)

~500 – 1,500 nM

(Est.)
220 nM 20 nM

NET Affinity (

)
~100 – 400 nM (Est.) 80 nM 10 nM

SERT Affinity (

)
> 10,000 nM > 10,000 nM > 10,000 nM

MAO-A Inhibition (

)
~100 µM (Weak) > 100 µM (Inactive) 15 µM

Metabolic Liability High (S-oxidation) Low (Ring stable)
Moderate

(Deamination)

Lipophilicity (

)
~2.1 ~1.3 1.8

*Note: Values for 2-Phenylthiomorpholine are estimated based on structure-activity

relationship (SAR) trends of thiophenmetrazine derivatives and patent data [1, 2].

Off-Target Effects & Cross-Reactivity
Researchers must account for two distinct categories of off-target effects when utilizing this

scaffold.

A. Pharmacological Off-Targets[2]
Monoamine Oxidase (MAO): Unlike amphetamines, 2-phenylthiomorpholine is a weak

MAO inhibitor (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-
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star-inserted">

). While unlikely to cause hypertensive crises at therapeutic doses, this activity can become
relevant at high concentrations used in in vitro screening [3].

5-HT2B Receptor: Many 5-HT releasers possess agonist activity at the 5-HT2B receptor, a

known driver of valvular heart disease. While the morpholine scaffold is generally safer than

the fenfluramine scaffold, the increased lipophilicity of the thio-analogue warrants mandatory

screening for 5-HT2B agonism.

B. Metabolic Cross-Reactivity (The "S-Trap")
The sulfur atom acts as a "metabolic handle." Unlike the ether oxygen, which is metabolically

inert, the sulfide is rapidly oxidized by Flavin-containing Monooxygenases (FMO) and

Cytochrome P450 (CYP) enzymes.

Pathway: Sulfide

Sulfoxide (Chiral)

Sulfone.

Impact: The sulfoxide metabolite often loses dopaminergic activity but may retain

serotonergic activity or acquire toxicity.

Visualizations of Mechanism & Workflow
Mechanism of Action: Monoamine Release
The following diagram illustrates the competitive inhibition and reversal of the Dopamine

Transporter (DAT), the primary mechanism for this class of compounds.
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Figure 1: Mechanism of substrate-type monoamine release. The compound enters via DAT,

disrupts vesicular storage (VMAT2), and triggers reverse transport of dopamine.

Experimental Workflow: Selectivity Screening
This workflow outlines the critical path for validating the selectivity of 2-phenylthiomorpholine
derivatives, specifically distinguishing between transporter inhibition and release.
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Figure 2: Step-by-step screening cascade to differentiate uptake inhibitors from releasers and

assess off-target safety risks.

Experimental Protocols
To ensure data integrity and reproducibility, the following protocols are recommended. These

are designed to be self-validating systems using appropriate controls.

Protocol A: Monoamine Uptake Inhibition Assay
Objective: Determine the affinity (

) of the compound for DAT, NET, and SERT.

Cell Line Preparation: Use HEK293 cells stably expressing human DAT, NET, or SERT.

Buffer: Krebs-HEPES buffer (pH 7.4).

Substrate: Use radiolabeled neurotransmitters:

Dopamine,

Norepinephrine,

Serotonin.

Incubation:

Pre-incubate cells with the test compound (1 nM – 100 µM) for 10 minutes at 25°C.

Add radiolabeled substrate (final concentration ~20 nM) and incubate for 5-10 minutes.

Termination: Rapidly wash cells with ice-cold buffer to stop uptake. Lyse cells with 1% SDS.

Quantification: Measure radioactivity via liquid scintillation counting.

Validation:

Positive Control: Cocaine (DAT), Desipramine (NET), Fluoxetine (SERT).
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Non-Specific Binding: Determine using high-concentration Mazindol (10 µM).

Protocol B: Microsomal S-Oxidation Stability
Objective: Assess the metabolic vulnerability of the sulfur center.

System: Pooled human liver microsomes (HLM).

Reaction:

Mix Compound (1 µM) with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4).

Initiate reaction with NADPH-generating system.

Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile

containing an internal standard.

Analysis: LC-MS/MS monitoring the parent mass (

) and the sulfoxide mass (

).

Interpretation: A rapid disappearance of parent (

min) with appearance of M+16 peak confirms S-oxidation liability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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